4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole
Overview
Description
4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole is a heterocyclic compound that combines the structural elements of pyridine, pyrimidine, and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole typically involves the condensation of 2-aminobenzimidazole with pyridine derivatives under specific conditions. One common method involves heating the reactants under reflux in pyridine to form the desired product . Another approach includes the use of enamino ketones as building blocks, which are heated in an AcOH medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials and optimized reaction conditions, are likely to be applied to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2) by fitting into the enzyme’s active site . This inhibition can lead to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These derivatives have been studied for their selective inhibition of COX-2 and other biological activities.
Uniqueness
4-(4-pyridyl)pyrimido[1,2-a][1,3]benzimidazole is unique due to its combination of pyridine, pyrimidine, and benzimidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-pyridin-4-ylpyrimido[1,2-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-2-4-14-12(3-1)18-15-17-10-7-13(19(14)15)11-5-8-16-9-6-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOGCJAHMDWNHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC=N3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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